2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Overview
Description
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with amino and methoxy groups. It is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.
Mode of Action
It is known that similar compounds can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, suggesting that this compound may have broad effects on cellular biochemistry .
Pharmacokinetics
Similar compounds are known to be metabolized via conversion to coenzyme a derivatives , suggesting that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds are known to have diverse biological activities, suggesting that this compound may have broad effects on cellular function .
Action Environment
Similar compounds are known to be stable under a variety of conditions , suggesting that this compound may also be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its amino and carboxyl groups, which can form hydrogen bonds and ionic interactions with target biomolecules. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production . Detailed studies on its metabolic interactions are essential for understanding its broader biochemical implications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport mechanisms is important for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell . Detailed studies on its subcellular localization are essential for understanding its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form 3,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3,5-dimethoxyphenylpropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Medicine: Research on this compound includes its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has similar structural features but differs in the position of the methoxy groups on the phenyl ring.
3-(2,5-Dimethoxyphenyl)propanoic acid: Another similar compound with methoxy groups at different positions.
Uniqueness
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in biochemical research .
Properties
IUPAC Name |
2-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFWLUOTAIYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311849 | |
Record name | 3,5-Dimethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7636-27-3 | |
Record name | 3,5-Dimethoxyphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7636-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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